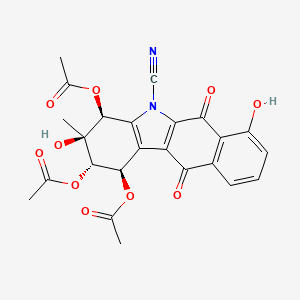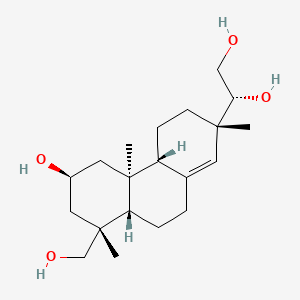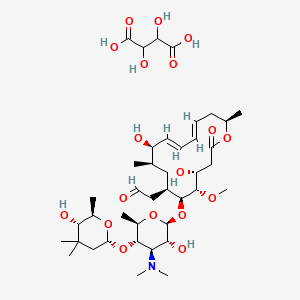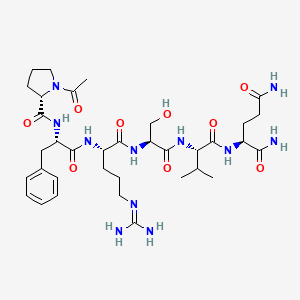![molecular formula C27H33NO7 B1673729 1-Ethyl-3,5-bis[(3,4,5-trimethoxyphenyl)methylidene]piperidin-4-one CAS No. 343307-76-6](/img/structure/B1673729.png)
1-Ethyl-3,5-bis[(3,4,5-trimethoxyphenyl)methylidene]piperidin-4-one
Übersicht
Beschreibung
“1-Ethyl-3,5-bis[(3,4,5-trimethoxyphenyl)methylidene]piperidin-4-one” is a chemical compound with the molecular formula C27H33NO7 . It is a derivative of piperidin-4-one, which is a class of compounds known for their diverse biological activities .
Synthesis Analysis
The compound was synthesized by a one-pot Mannich condensation reaction . This method is known for its efficiency and high yield, making it a preferred choice for the synthesis of such compounds .Molecular Structure Analysis
The molecular structure of this compound includes a piperidin-4-one core, which is substituted at the 3 and 5 positions with trimethoxyphenylmethylidene groups . This structure is responsible for its unique chemical properties and potential biological activities .Chemical Reactions Analysis
The compound has been used in various chemical reactions, including as a myeloid differentiator protein 2 (MD2) antagonist/inhibitor . Its unique structure allows it to participate in a variety of chemical reactions, contributing to its diverse range of potential applications .Physical And Chemical Properties Analysis
The compound is a white to beige powder that is soluble in DMSO . It has a molecular weight of 483.55 and should be stored in a dry place at 2-8°C .Wissenschaftliche Forschungsanwendungen
-
Scientific Field: Biochemistry
- Application : This compound has been used as a myeloid differentiator protein 2 (MD2) antagonist/inhibitor .
- Results : This compound has been used to investigate intracellular signaling of LPS in signal transduction pathways via endosomic toll-like receptor 4 (TLR4) in colonic epithelium . It has also been used to determine its anti-cancer effects in pancreatic ductal adenocarcinoma (PDAC) and to study its effects on lipopolysaccharide (LPS) and palmitate CC chemokine ligand 2 (CCL2) responses in normal kidney proximal tubule cells .
-
Scientific Field: Pharmacology
- Application : This compound has been found to stimulate apoptosis and prevent proliferation in pancreatic cancer cells, especially in the absence of histone-lysine N-methyltransferase 2D (KMT2D) .
- Results : This compound has an unsaturated monoketone structure, which helps to enhance its stability and anti-cancer effects. It may possess an anti-neoplastic effect on human pancreatic ductal adenocarcinoma (PDAC) cells .
- Scientific Field: Diabetes Research
- Scientific Field: Anti-inflammatory Research
- Application : This compound has been used as a potent and chemically stable anti-inflammatory curcumin analog .
- Results : The compound has been used to investigate intracellular signaling of lipopolysaccharide (LPS) in signal transduction pathways via endosomic toll-like receptor 4 (TLR4) in colonic epithelium .
Safety And Hazards
Eigenschaften
IUPAC Name |
1-ethyl-3,5-bis[(3,4,5-trimethoxyphenyl)methylidene]piperidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H33NO7/c1-8-28-15-19(9-17-11-21(30-2)26(34-6)22(12-17)31-3)25(29)20(16-28)10-18-13-23(32-4)27(35-7)24(14-18)33-5/h9-14H,8,15-16H2,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOFNKUXFKVPLPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC(=CC2=CC(=C(C(=C2)OC)OC)OC)C(=O)C(=CC3=CC(=C(C(=C3)OC)OC)OC)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40400787 | |
| Record name | 4-Piperidinone, 1-ethyl-3,5-bis[(3,4,5-trimethoxyphenyl)methylene]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40400787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
483.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethyl-3,5-bis[(3,4,5-trimethoxyphenyl)methylidene]piperidin-4-one | |
CAS RN |
343307-76-6 | |
| Record name | 4-Piperidinone, 1-ethyl-3,5-bis[(3,4,5-trimethoxyphenyl)methylene]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40400787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![3-[(4-Tert-butylphenyl)methyl]-1-[(4-methanesulfonamidophenyl)methyl]thiourea](/img/structure/B1673657.png)




